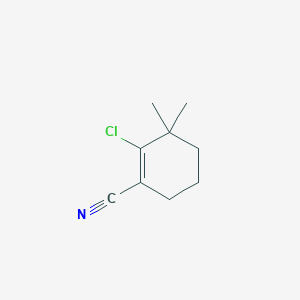
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . It is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the chlorination of 3,3-dimethylcyclohex-1-ene-1-carbonitrile. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
Industrial Production Methods: In an industrial setting, the compound can be produced in bulk through continuous flow processes, ensuring high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the exothermic nature of the chlorination reaction .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed:
Substitution: Amines, alcohols, and other substituted cyclohexene derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and nitrile group are key functional groups that participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Similar in structure but contains a hydroxymethylene group instead of a nitrile group.
3,3-Dimethylcyclohex-1-ene-1-carbonitrile: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
Uniqueness: 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-chloro-3,3-dimethylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H12ClN/c1-9(2)5-3-4-7(6-11)8(9)10/h3-5H2,1-2H3 |
Clave InChI |
IDHCVZHGCWGQQL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C1Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





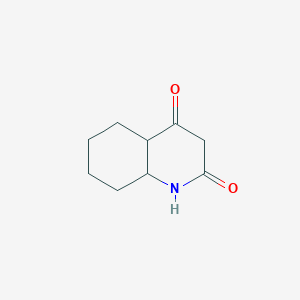
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

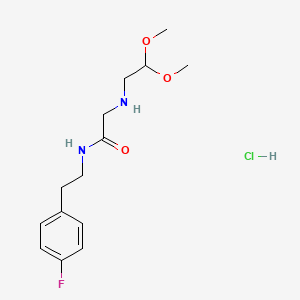
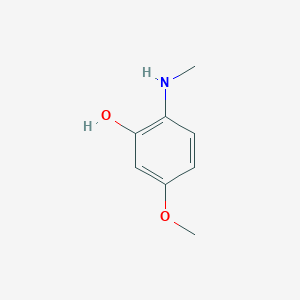
![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
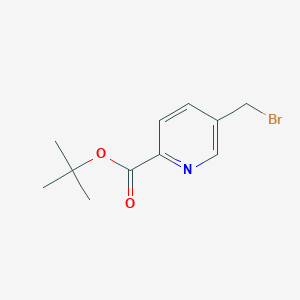
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13025564.png)

